Critical Structural Alert: Methoxy vs. Hydroxy at the Ethyl Linker Position – Impact on Predicted Metabolic Stability
The target compound bears a methoxy substituent on the ethyl linker carbon adjacent to the thiophene ring, whereas the closest commercially cataloged analog with publicly disclosed bioactivity, 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide (CAS 1351607-97-0), contains a free hydroxyl group at the equivalent position. The O-methylation eliminates a hydrogen-bond donor site and a potential Phase II metabolic conjugation handle (glucuronidation/sulfation of the secondary alcohol), while increasing lipophilicity (calculated ΔlogP ≈ +0.5 to +0.7 relative to the hydroxy analog) [1]. In the broader NK₁ benzamide antagonist series, methoxy substitution on the carbon adjacent to the aromatic ring has been correlated with enhanced metabolic stability and altered CNS penetration profiles [2].
| Evidence Dimension | Functional group identity at the critical ethyl linker position (metabolic stability determinant) |
|---|---|
| Target Compound Data | Methoxy (–OCH₃) substituent at the ethyl linker carbon adjacent to thiophene-3-yl ring (MW 368.47 g/mol, C₁₆H₂₀N₂O₄S₂) [1] |
| Comparator Or Baseline | CAS 1351607-97-0: Hydroxy (–OH) substituent at the equivalent position (MW 368.47 g/mol, C₁₆H₂₀N₂O₄S₂); acid ceramidase IC₅₀ ≈ 340 nM [3] |
| Quantified Difference | Functional group exchange: –OH → –OCH₃; no direct head-to-head bioactivity comparison available for this pair |
| Conditions | Structural comparison only; metabolic stability predicted from established medicinal chemistry principles (O-methylation generally reduces Phase II conjugation liability); acid ceramidase assay conditions for comparator: enzyme inhibition assay, compound concentrations 10 nM – 450 µM, 1% DMSO [3] |
Why This Matters
For procurement decisions, the methoxy derivative (CAS 1448045-85-9) offers a functionally distinct chemical starting point with predicted superior metabolic stability compared to the hydroxy analog, potentially translating to longer half-life in in vitro microsomal stability assays.
- [1] PubChem. Compound entry for 4-(dimethylsulfamoyl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide. Molecular formula C₁₆H₂₀N₂O₄S₂, MW 368.47. View Source
- [2] J-Stage. Spiro-Substituted Piperidines as Neurokinin Receptor Antagonists. III. Synthesis and Evaluation of NK₁–NK₂ Dual Antagonistic Activities. Chemical and Pharmaceutical Bulletin, 2008. Reports that methoxy group introduction increased NK₁ receptor affinity in related benzamide series. View Source
- [3] BindingDB. Assay entry for acid ceramidase inhibition. IC₅₀ determination conditions: compound concentrations 10 nM – 450 µM, 1% DMSO (v/v). Related compound CAS 1351607-97-0 reported IC₅₀ ≈ 340 nM. View Source
